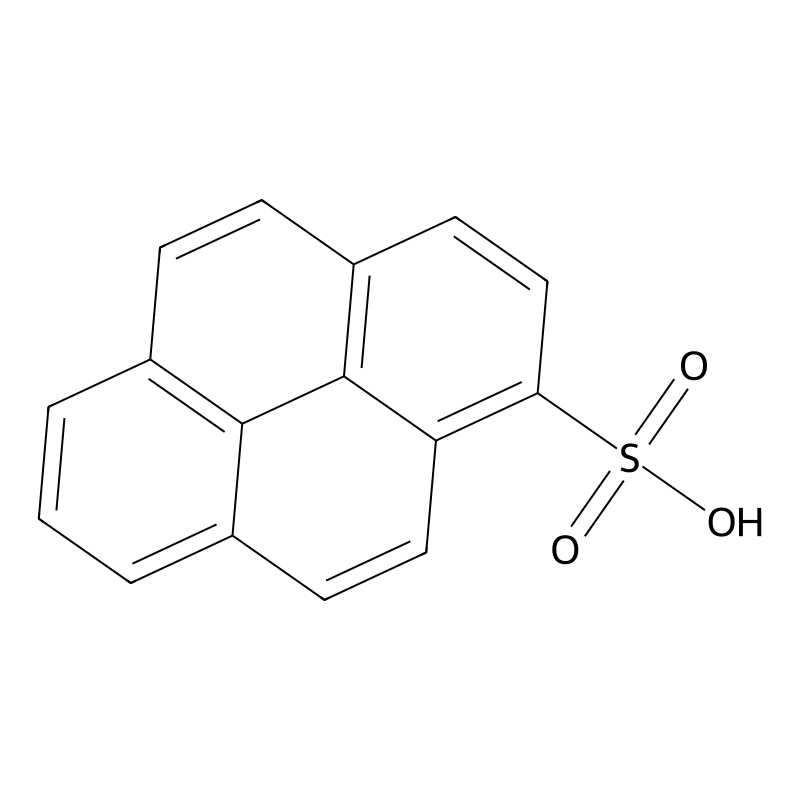

1-Pyrenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Probe:

One of the primary applications of 1-PSA lies in its fluorescent nature. Pyrene, the core component of 1-PSA, exhibits intrinsic fluorescence . The attachment of the sulfonic acid group modifies the emission and excitation spectra of pyrene, allowing for fine-tuning of its fluorescence properties . This tunability makes 1-PSA a versatile fluorescent probe for various research purposes, including:

- Monitoring environmental conditions: The fluorescence intensity of 1-PSA is sensitive to factors like polarity and microenvironment. This allows researchers to use 1-PSA to study changes in these parameters within biological systems or various materials .

- Biomolecular interactions: 1-PSA can be covalently attached to biomolecules like proteins or DNA. The changes in its fluorescence upon binding to other molecules can be used to study biomolecular interactions and conformational changes .

Functional Material Component:

1-PSA finds application as a component in various functional materials due to its unique properties. Here are some examples:

- Self-assembling materials: The amphiphilic nature of 1-PSA (having both hydrophobic and hydrophilic regions) allows it to self-assemble into various nanostructures like micelles and bilayers. These structures have potential applications in drug delivery, sensing, and catalysis .

- Organic electronics: 1-PSA can be used as a hole transporting material in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to efficiently conduct electrical charges .

1-Pyrenesulfonic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a pyrene moiety. Its chemical formula is , and it is classified as a polycyclic aromatic compound. This compound exhibits notable fluorescent properties, making it useful in various applications, including fluorescence spectroscopy and as a fluorescent probe in biochemical studies. The sulfonic acid group enhances its solubility in water, which is beneficial for its use in aqueous environments.

The primary mechanism of action for 1-PSA lies in its fluorescence properties. Upon absorbing UV light, the pyrene core gets excited. When certain molecules come close to the excited 1-PSA, they can transfer energy, causing a decrease in fluorescence intensity (quenching). This change in fluorescence can be measured and used to detect the presence and concentration of the quenching molecule [].

- Electrophilic Substitution: The aromatic nature of the pyrene structure allows for electrophilic substitution reactions, where electrophiles can attack the aromatic ring.

- Electron Transfer Reactions: It can undergo electron transfer reactions with nucleophilic anions, such as thiocyanate and iodide, forming radical cations .

- Complexation: The sulfonic acid group facilitates complexation with metal ions and biomolecules, enhancing its utility in various applications .

1-Pyrenesulfonic acid exhibits biological activity primarily through its interactions with proteins. Studies have shown that it binds to human serum albumin, which allows it to act as a probe for studying protein-ligand interactions. This binding can be used to investigate the structural and functional aspects of serum albumin and other proteins . Additionally, its fluorescent properties enable it to be used in biological imaging and tracking studies.

The synthesis of 1-pyrenesulfonic acid can be achieved through various methods:

- Sulfonation of Pyrene: A common method involves the sulfonation of pyrene using concentrated sulfuric acid or sulfur trioxide. This process typically requires careful control of temperature and reaction time to yield the desired product without excessive byproducts.

- One-Step Sulfonating Reaction: Recent advancements have introduced more efficient methods, such as a one-step sulfonating reaction that enhances yield and minimizes environmental impact . This method is particularly advantageous for producing derivatives like 1,3,6,8-pyrenesulfonic acid sodium salt.

1-Pyrenesulfonic acid has diverse applications across various fields:

- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in fluorescence spectroscopy and imaging.

- Anti-Counterfeiting Inks: The compound has been utilized in developing water-soluble fluorescent inks for anti-counterfeiting measures due to its stability and visibility under UV light .

- Surface Functionalization: It can be used to functionalize surfaces of materials such as graphene oxide, enhancing their properties for electronic applications .

Interaction studies involving 1-pyrenesulfonic acid primarily focus on its binding properties with proteins. Research has demonstrated that it effectively binds to human serum albumin, allowing for investigations into drug binding sites and mechanisms . Such studies are crucial for understanding how small molecules interact with larger biomolecules, which can inform drug design and therapeutic strategies.

1-Pyrenesulfonic acid shares structural similarities with other compounds that contain pyrene or sulfonic acid groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthalenesulfonic Acid | Naphthalene derivative | Used in dye manufacturing; less fluorescent than pyrene derivatives. |

| 3-Pyrenesulfonic Acid | Pyrene derivative | Exhibits similar fluorescent properties but different binding characteristics. |

| 1-Aminopyrene | Amino derivative | More reactive due to amino group; used in organic synthesis. |

| 1-Pyrenebutyric Acid | Pyrene derivative | Used as a fluorescent probe; different chain length affects solubility. |

The uniqueness of 1-pyrenesulfonic acid lies in its combination of strong fluorescence, aqueous solubility due to the sulfonic group, and its ability to interact specifically with biomolecules like human serum albumin.

The direct sulfonation of pyrene represents the primary synthetic route for obtaining 1-pyrenesulfonic acid, a valuable fluorescent compound with applications in various scientific fields [1] [2]. This approach involves the electrophilic aromatic substitution of pyrene with sulfonating agents under controlled conditions to achieve the desired regioselectivity and yield [3].

Reaction Kinetics in H₂SO₄/Nitrobenzene Systems

The sulfonation of pyrene in H₂SO₄/nitrobenzene systems follows specific kinetic parameters that significantly influence the reaction outcome [2]. The conventional synthesis involves dissolving pyrene in nitrobenzene followed by the addition of concentrated sulfuric acid under controlled temperature conditions [4]. According to research by Abe and Pei-Chin, the reaction proceeds optimally when pyrene (5g) is dissolved in nitrobenzene (10-20 ml) and stirred with concentrated sulfuric acid (4 ml, 3 times theoretical amount) for 1 hour at 40-50°C [2].

The reaction kinetics are governed by several key factors:

Temperature control: The reaction rate increases with temperature, but excessive temperatures promote multiple sulfonation [2] [4]. Maintaining temperatures between 40-50°C provides optimal conditions for monosulfonation while minimizing disulfonic acid formation [2].

Reaction time: The formation of 1-pyrenesulfonic acid reaches near-theoretical yields after approximately 1 hour under the specified conditions [2]. Extended reaction times lead to increased formation of disulfonated products [5].

Reagent ratios: The molar ratio of sulfuric acid to pyrene significantly affects the reaction kinetics and product distribution [4]. Using approximately 3 times the theoretical amount of sulfuric acid provides optimal conversion while limiting over-sulfonation [2].

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 40-50°C | Higher temperatures increase reaction rate but promote multiple sulfonation |

| Reaction time | 1 hour | Longer times increase disulfonic acid formation |

| H₂SO₄:Pyrene ratio | 3:1 (molar) | Higher ratios increase conversion but may lead to over-sulfonation |

| Nitrobenzene amount | 2-4 ml per gram of pyrene | Serves as solvent and moderates reaction |

The presence of nitrobenzene in the reaction system serves multiple purposes [4]. It functions as a solvent for pyrene, which has limited solubility in aqueous systems, and moderates the reaction by diluting the sulfuric acid [4] [6]. Additionally, nitrobenzene has been shown to have a positive influence on the reaction by improving the boiling point of the sulfonating agent and enhancing mass transfer in the reaction system [4].

Regioselectivity Control in Electrophilic Substitution

The regioselectivity of pyrene sulfonation is a critical aspect that determines the position of the sulfonic acid group on the pyrene ring [5] [7]. Pyrene possesses four distinct reactive positions (1, 3, 6, and 8) that are most susceptible to electrophilic aromatic substitution due to their higher electron density [5]. Under controlled conditions, sulfonation preferentially occurs at the 1-position, yielding 1-pyrenesulfonic acid as the primary product [2] [8].

Several factors influence the regioselectivity of pyrene sulfonation:

Electronic effects: The electron density distribution in pyrene makes positions 1, 3, 6, and 8 more nucleophilic and thus more reactive toward electrophilic substitution [5] [7]. Theoretical calculations and experimental evidence indicate that the 1-position has the highest electron density, making it the preferred site for initial sulfonation [7] [16].

Steric considerations: The molecular geometry of pyrene creates different steric environments around potential reaction sites [7]. The 1-position experiences less steric hindrance compared to other positions, facilitating the approach of the sulfonating agent [5] [7].

Reaction conditions: The temperature, concentration, and choice of sulfonating agent significantly influence regioselectivity [2] [4]. Milder conditions (lower temperatures, moderate acid concentrations) favor monosulfonation at the 1-position [2].

The electrophilic substitution mechanism involves the attack of the electrophilic sulfur species (SO₃ or HSO₃⁺) on the electron-rich positions of the pyrene ring [4] [9]. The reaction proceeds through the formation of a σ-complex (arenium ion) intermediate, followed by deprotonation to restore aromaticity [9]. The regioselectivity is determined during the initial electrophilic attack, which preferentially occurs at the position with the highest electron density and least steric hindrance [7] [9].

Under carefully controlled conditions, the sulfonation of pyrene can achieve high regioselectivity for the 1-position, with reported selectivities exceeding 90% [2] [10]. However, more forceful conditions or extended reaction times lead to further sulfonation, primarily at the 3, 6, and 8 positions, resulting in di-, tri-, or tetrasulfonated products [10] [17].

Post-Synthetic Modifications

Following the direct sulfonation of pyrene to produce 1-pyrenesulfonic acid, various post-synthetic modifications can be performed to create derivatives with tailored properties for specific applications [1] [11].

Sodium Salt Formation and Cation Exchange Processes

The conversion of 1-pyrenesulfonic acid to its sodium salt form represents a common and important post-synthetic modification [6] [12]. The sodium salt exhibits enhanced water solubility compared to the free acid, making it more suitable for applications in aqueous environments [6] [13].

The formation of 1-pyrenesulfonic acid sodium salt typically involves neutralization of the free acid with sodium-containing bases [1] [17]. The general procedure includes:

Neutralization: The crude 1-pyrenesulfonic acid is treated with sodium carbonate or sodium hydroxide solution to neutralize the sulfonic acid group [17]. The reaction proceeds rapidly at room temperature, with the sodium cation replacing the acidic proton [1].

Purification: Following neutralization, the sodium salt can be purified through recrystallization, typically using saturated sodium chloride solution [17]. This process removes impurities and yields the pure 1-pyrenesulfonic acid sodium salt [1] [17].

The sodium salt formation can be represented by the following reaction:

C₁₆H₁₀SO₃H + Na₂CO₃ → C₁₆H₁₀SO₃Na + NaHCO₃

Beyond sodium salt formation, cation exchange processes can be employed to prepare various metal salts of 1-pyrenesulfonic acid [13] [9]. These processes involve the replacement of the sodium cation with other metal ions through ion exchange reactions [13]. The general approach includes:

- Preparation of the sodium salt as an intermediate [13].

- Treatment of the sodium salt with soluble salts of the desired metal cation [9].

- Isolation of the new metal salt through precipitation or crystallization [13].

The cation exchange can be influenced by several factors:

| Factor | Effect on Cation Exchange |

|---|---|

| Cation size | Larger cations generally exchange more slowly |

| Cation charge | Higher-charged cations typically bind more strongly |

| Solvent system | Affects solubility and exchange kinetics |

| Temperature | Higher temperatures generally accelerate exchange |

| pH | Influences the ionization state of the sulfonic acid group |

Research has demonstrated that 1-pyrenesulfonic acid can form stable salts with various cations, including potassium, calcium, ammonium, and various transition metals [9] [13]. These different salts exhibit distinct physicochemical properties, particularly regarding solubility, fluorescence characteristics, and thermal stability [13] [21].

Functionalization via Esterification and Amidation

The sulfonic acid group of 1-pyrenesulfonic acid can undergo further functionalization through esterification and amidation reactions, creating derivatives with modified properties and expanded applications [7] [12].

Esterification Methods:

The esterification of 1-pyrenesulfonic acid involves the conversion of the sulfonic acid group to a sulfonate ester [26] [34]. Several methods have been developed for this transformation:

Orthoformate Method: Treatment of 1-pyrenesulfonic acid with trialkyl orthoformates (such as trimethyl orthoformate or triethyl orthoformate) provides a mild and efficient route to the corresponding sulfonate esters [26] [34]. This reaction proceeds at room temperature or with gentle heating and typically yields the ester in high purity [26].

R-SO₃H + HC(OR')₃ → R-SO₃R' + HC(OR')₂OH

Interestingly, triethylorthoacetate (TEOA) has been found to be more effective than triethylorthoformate in the esterification of sulfonic acids, providing higher yields under milder conditions [34].

Diazomethane Method: Treatment with diazomethane offers a selective method for methyl ester formation [26]. However, this approach may also alkylate other functional groups present in the molecule [26].

Alcohol-Based Methods: Direct esterification with alcohols in the presence of strong acid catalysts or dehydrating agents can be employed, though these methods often require forcing conditions and may have limited compatibility with sensitive functional groups [26] [34].

Amidation Synthesis:

The conversion of 1-pyrenesulfonic acid to sulfonamides represents another valuable functionalization pathway [27] [35]. Several approaches have been developed for this transformation:

Direct Coupling Method: Using reagents such as triphenylphosphine ditriflate enables the direct coupling of 1-pyrenesulfonic acid with amines to form sulfonamides [27]. This method avoids the need to prepare intermediate sulfonyl chlorides [27].

Electrochemical Methods: Recent advances include electrochemical approaches for the oxidative coupling of sulfonic acids with amines to form sulfonamides under mild conditions [35]. These methods avoid the use of hazardous reagents and operate at room temperature [35].

Activated Ester Intermediates: Formation of activated sulfonate esters (such as pentafluorophenyl sulfonates) provides reactive intermediates that readily undergo aminolysis to form sulfonamides [32] [35].

The functionalization of 1-pyrenesulfonic acid through esterification and amidation expands its utility by modifying its physicochemical properties, including solubility, fluorescence characteristics, and reactivity [12] [27]. These derivatives find applications in various fields, including fluorescent probes, surface modification agents, and building blocks for more complex molecular architectures [12] [13].

Thermodynamic Parameters

The thermodynamic characterization of 1-pyrenesulfonic acid reveals complex thermal behavior that varies significantly depending on the hydration state and counterion present. The compound exhibits distinct melting point patterns across its different forms, with the anhydrous form demonstrating decomposition temperatures ranging from 182-184°C , while the hydrated forms show considerably lower melting points between 118-129°C [2] [3] . This substantial melting point depression in hydrated forms indicates strong water-molecule interactions within the crystal lattice structure.

Melting Point Depression in Hydrated Forms

The hydrated forms of 1-pyrenesulfonic acid demonstrate pronounced melting point depression compared to the anhydrous material. The monohydrate form exhibits melting points of 118-119°C, while the general hydrated form shows a broader range of 125-129°C [2] [3] . This 54-66°C depression relative to the anhydrous decomposition temperature reflects the thermodynamic stabilization provided by hydrogen bonding interactions between water molecules and the sulfonic acid functional group.

The molecular weight data supports this hydration behavior, with the anhydrous form having a molecular weight of 282.31 g/mol [4] [5] and the hydrated form showing 300.33 g/mol [3] , indicating the incorporation of approximately one water molecule per 1-pyrenesulfonic acid molecule. The sodium salt form, with a molecular weight of 304.30 g/mol [7] [8] [9], demonstrates the complete replacement of the acidic proton with sodium.

Thermal Decomposition Pathways via TGA-DSC

Comprehensive thermal analysis using thermogravimetric analysis coupled with differential scanning calorimetry reveals distinct decomposition pathways for 1-pyrenesulfonic acid derivatives. The TGA-DSC studies conducted on pyrene-1-sulfonate ionic adducts provide detailed insights into thermal stability and phase transition behavior [10] [11].

For vinyl-hexyl-imidazolium pyrene-sulfonate (VEIm-PS), the thermal decomposition initiates at 272.4°C with maximum degradation occurring at 313.6°C, leaving minimal residue (0.9%) at 800°C [10] [11]. The DSC thermogram reveals complex phase behavior with an initial weak endothermic event at 22.2°C, followed by exothermic transitions at 42.7°C and 79.9°C, culminating in a broad endothermic melting process at 124.5°C with an enthalpy of -79.99 J/g [10] [11].

The methyl-decyl-imidazolium pyrene-sulfonate (MDIm-PS) demonstrates enhanced thermal stability with TGA onset at 308.7°C and maximum decomposition at 395.1°C [10] [11]. The DSC profile shows a recrystallization exotherm at 113.7°C followed by melting at 132.0°C with an enthalpy of -62.58 J/g [10] [11]. The vinyl-decyl-imidazolium pyrene-sulfonate (VDIm-PS) exhibits intermediate thermal stability with TGA onset at 278.5°C and maximum at 319.4°C, but shows higher residue content (9.3%) at 800°C [10] [11].

Solvation Behavior

The solvation characteristics of 1-pyrenesulfonic acid are dominated by the strongly hydrophilic sulfonic acid group, which significantly enhances water solubility compared to the parent pyrene molecule. The compound demonstrates remarkable solubility variations across different solvent systems and pH conditions, reflecting the dual nature of its hydrophobic aromatic core and hydrophilic functional group.

pH-Dependent Aqueous Solubility Profiles

The aqueous solubility of 1-pyrenesulfonic acid exhibits pronounced pH dependence due to the ionizable sulfonic acid group. In phosphate-buffered saline at pH 7.2, the sodium salt form demonstrates slight solubility with recommendations against storage of aqueous solutions for more than one day [12] [13]. Surface density studies using laser two-photon ionization reveal that the photoionization signal increases with decreasing pH, indicating enhanced surface concentration at lower pH values [14].

The pH-dependent behavior reflects the protonation state of the sulfonic acid group, with the fully ionized form at physiological pH showing different partitioning characteristics compared to the protonated form at lower pH values [13] [14]. This pH sensitivity affects both bulk solubility and interfacial behavior, with implications for applications in biphasic systems and biological environments.

Solubility data across various solvents demonstrates excellent compatibility with polar organic systems. In dimethyl sulfoxide (DMSO), the hydrated form achieves solubility of 250 mg/10 mL, producing clear to slightly hazy yellow-brown solutions [15] [16] [17]. The sodium salt form shows solubility of 10 mg/mL in both DMSO and dimethyl formamide (DMF), while ethanol solubility is limited to 1 mg/mL [13].

Partition Coefficients in Biphasic Systems

The partition behavior of 1-pyrenesulfonic acid in biphasic systems reflects its amphiphilic nature, with the calculated octanol-water partition coefficient (log P) of 4.91 for the neutral anhydrous form [4] indicating significant lipophilicity of the pyrene core. However, this value represents the uncharged species and does not account for the ionization state under physiological conditions.

In graphene-water systems, 1-pyrenesulfonic acid demonstrates strong π-π stacking interactions with the graphene surface, enhanced by electrostatic stabilization from the sulfonate group [18] [19]. Molecular dynamics simulations reveal that the pyrene core adopts a slightly tilted orientation (3.5°) relative to the graphene surface, with two oxygen atoms of the sulfonate group pointing toward the surface and one toward the bulk solvent [19]. This configuration results in enhanced interaction energies and improved dispersion stability compared to non-functionalized pyrene derivatives.

Liposome-water partitioning studies reveal solvatochromic effects observable at 375 nm, monitored through second derivative absorption spectroscopy [20]. The compound shows favorable partitioning into polar headgroup regions of phospholipid systems, influenced by hydrogen bonding and electrostatic interactions with the sulfonic acid group [21] [22]. The air-water interface behavior demonstrates pH-dependent surface concentration, with increased surface activity at lower pH values where partial protonation occurs [14].

Studies with 4-(pyrene-1-yl)butane-1-sulfonate analogs provide insights into the role of spacer groups in partition behavior. The butyl spacer in PBSA allows conformational flexibility, resulting in more efficient packing at the graphene surface and higher surface charge density compared to direct attachment in 1-pyrenesulfonic acid [19]. This structural modification leads to approximately double the concentration in reduced graphene oxide dispersions compared to the parent compound [19].